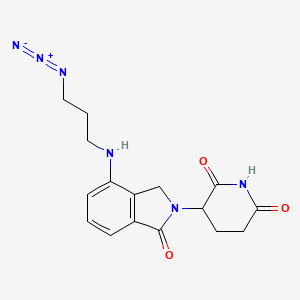
Lenalidomide 4'-alkyl-C3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide 4’-alkyl-C3-azide is a chemically modified derivative of lenalidomide, an immunomodulatory drug. This compound is specifically designed for use in click chemistry and the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lenalidomide 4’-alkyl-C3-azide involves the chemical modification of lenalidomide. The process typically includes the introduction of an azide group to the lenalidomide molecule. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C3-azide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide 4’-alkyl-C3-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules such as PROTACs .
Common Reagents and Conditions:
CuAAC Reaction: Copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC Reaction: Molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, without the need for a catalyst.
Major Products: The major products formed from these reactions are conjugates of Lenalidomide 4’-alkyl-C3-azide with various target molecules, which can be used in the development of PROTACs and other bioactive compounds .
Scientific Research Applications
Lenalidomide 4’-alkyl-C3-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
Mechanism of Action
The mechanism of action of Lenalidomide 4’-alkyl-C3-azide involves its role as a ligand for the ubiquitin E3 ligase cereblon (CRBN). This interaction facilitates the degradation of target proteins through the proteasome pathway. The azide group in the compound allows it to undergo click chemistry reactions, enabling the conjugation of various molecules for targeted protein degradation .
Comparison with Similar Compounds
Lenalidomide 4’-alkyl-C3-azide is unique due to its azide group, which allows for efficient click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory properties but with significant side effects.
Pomalidomide: Another derivative with improved potency and reduced side effects compared to thalidomide.
Lenalidomide: The base compound from which Lenalidomide 4’-alkyl-C3-azide is derived, known for its use in treating multiple myeloma and myelodysplastic syndromes
These compounds share similar mechanisms of action but differ in their chemical modifications and specific applications.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |
InChI Key |
BUOALKMQQKQMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



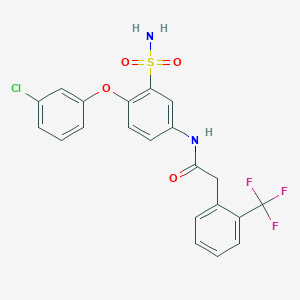
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

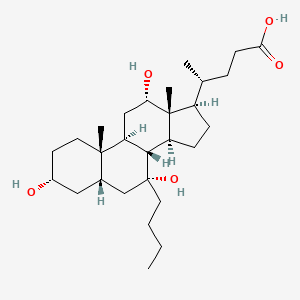
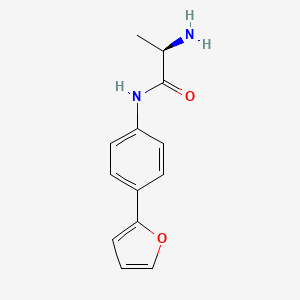
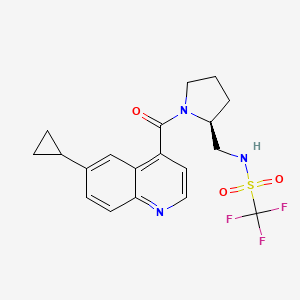

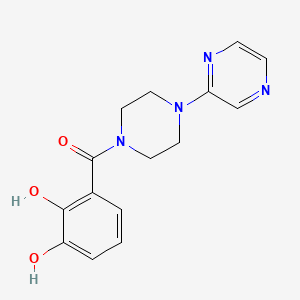
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


